2,2'-Dithiobis(N-dodecylbenzamide)
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Overview
Description
2,2’-Dithiobis(N-dodecylbenzamide) is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-dodecylbenzamide) typically involves the reaction of N-dodecylbenzamide with a disulfide-forming reagent. One common method is the oxidation of thiol precursors in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature and pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-dodecylbenzamide) may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of nonionic and cationic surfactants can help reduce the formation of unwanted by-products and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-dodecylbenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Dichloromethane, ethanol.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various benzamide derivatives.
Scientific Research Applications
2,2’-Dithiobis(N-dodecylbenzamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in antithrombotic pharmaceutical preparations.
Industry: Utilized in the production of rubber and plastic materials as a vulcanization accelerator.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-dodecylbenzamide) involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize protein structures. This compound can also act as a reducing agent, breaking disulfide bonds and altering protein conformation and function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of a dodecyl group.
2,2’-Dithiobis(benzamide): Lacks the dodecyl group, making it less hydrophobic.
Uniqueness
2,2’-Dithiobis(N-dodecylbenzamide) is unique due to its long dodecyl chain, which imparts hydrophobic properties and enhances its interaction with lipid membranes and hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties.
Properties
CAS No. |
78010-07-8 |
---|---|
Molecular Formula |
C38H60N2O2S2 |
Molecular Weight |
641.0 g/mol |
IUPAC Name |
N-dodecyl-2-[[2-(dodecylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C38H60N2O2S2/c1-3-5-7-9-11-13-15-17-19-25-31-39-37(41)33-27-21-23-29-35(33)43-44-36-30-24-22-28-34(36)38(42)40-32-26-20-18-16-14-12-10-8-6-4-2/h21-24,27-30H,3-20,25-26,31-32H2,1-2H3,(H,39,41)(H,40,42) |
InChI Key |
SVZNZXXPWCFHEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCCCCCCCCCC |
Origin of Product |
United States |
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